3-[(4-chloro-2-nitrophenoxy)methyl]-4-methoxybenzaldehyde
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Overview
Description
3-[(4-chloro-2-nitrophenoxy)methyl]-4-methoxybenzaldehyde is an organic compound with a complex structure, featuring a benzaldehyde core substituted with chloro, nitro, and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-chloro-2-nitrophenoxy)methyl]-4-methoxybenzaldehyde typically involves multiple steps. One common method includes the nucleophilic aromatic substitution (SNAr) reaction. For example, the reaction between 4-chloro-2-nitrophenol and 4-methoxybenzyl chloride in the presence of a base such as sodium hydride (NaH) in a solvent like dimethylformamide (DMF) under an inert atmosphere (argon) at elevated temperatures (around 125°C) can yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. scaling up the laboratory synthesis method mentioned above could be a potential approach, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[(4-chloro-2-nitrophenoxy)methyl]-4-methoxybenzaldehyde can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon).
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO₄).
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products
Reduction: 3-[(4-amino-2-nitrophenoxy)methyl]-4-methoxybenzaldehyde.
Oxidation: 3-[(4-chloro-2-nitrophenoxy)methyl]-4-methoxybenzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(4-chloro-2-nitrophenoxy)methyl]-4-methoxybenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(4-chloro-2-nitrophenoxy)methyl]-4-methoxybenzaldehyde depends on its specific application. For instance, if used as an enzyme inhibitor, it may interact with the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The molecular targets and pathways involved would vary based on the specific biological or chemical context.
Comparison with Similar Compounds
Similar Compounds
3-[(4-chloro-5-ethoxy-2-nitrophenoxy)acetamido]methylphenyl-dimethylcarbamate: This compound shares a similar aryloxy structure but includes additional functional groups like an acetamido and dimethylcarbamate moiety.
4-chloro-2-nitrophenol: A simpler compound with similar chloro and nitro substituents but lacking the benzaldehyde and methoxy groups.
Uniqueness
3-[(4-chloro-2-nitrophenoxy)methyl]-4-methoxybenzaldehyde is unique due to its combination of functional groups, which allows for diverse chemical reactivity and potential applications in various fields. Its structure enables it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
3-[(4-chloro-2-nitrophenoxy)methyl]-4-methoxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO5/c1-21-14-4-2-10(8-18)6-11(14)9-22-15-5-3-12(16)7-13(15)17(19)20/h2-8H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSKSQGFTVLHJLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)COC2=C(C=C(C=C2)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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